N-(3-imidazol-1-ylpropyl)-N'-(2-methoxy-5-methylphenyl)oxamide
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Description
N-(3-imidazol-1-ylpropyl)-N'-(2-methoxy-5-methylphenyl)oxamide, also known as L-NAME, is a potent inhibitor of nitric oxide synthase (NOS) enzymes. Nitric oxide (NO) is a crucial signaling molecule in many physiological processes, including vasodilation, neurotransmission, and immune response. The inhibition of NOS by L-NAME has been extensively studied for its scientific research applications.
Scientific Research Applications
- When applied as a coating on wheat seedlings, compound 2 promoted root system growth in three wheat varieties: Kazakhstanskaya-10, Severyanka, and Miras. The growth enhancement was significant, with increases of more than 30% in Kazakhstanskaya-10, 30% in Severyanka, and 8.5% in Miras .
- While the specific compound mentioned falls within the imidazole class, further research could explore its potential in drug development, especially considering the presence of the imidazole group in its structure .
- Researchers could investigate its role in the synthesis of bioactive molecules, potentially leading to new drug candidates or functional materials .
- Further studies could explore the stability, binding affinity, and release properties of this complex. Such investigations are crucial for drug delivery systems and controlled release applications .
- Imidazole derivatives are known for their antifungal properties, and this compound could be tested against fungal pathogens to assess its efficacy .
Seed Protection and Growth Stimulation in Wheat
Imidazole Derivatives in Therapeutics
Synthesis of Bioactive Compounds
Cyclodextrin Complexation Studies
Antifungal Properties
Metal Coordination Chemistry
properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-(2-methoxy-5-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-12-4-5-14(23-2)13(10-12)19-16(22)15(21)18-6-3-8-20-9-7-17-11-20/h4-5,7,9-11H,3,6,8H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVVRQHAGWPTPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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